molecular formula C17H22ClNO B5341674 2-(2-benzylphenoxy)-N-ethylethanamine;hydrochloride

2-(2-benzylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5341674
M. Wt: 291.8 g/mol
InChI Key: YCQJSFPJBQUJQG-UHFFFAOYSA-N
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Description

2-(2-Benzylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzyl group attached to a phenoxy group, which is further connected to an ethylethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzylphenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 2-benzylphenol with ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzylphenoxy)-N-ethylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol or ethylamine derivatives.

Scientific Research Applications

2-(2-Benzylphenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-benzylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzylphenoxy)ethylamine: Similar in structure but lacks the ethylamine moiety.

    2-(2-Benzylphenoxy)propanoic acid: Contains a propanoic acid group instead of an ethylethanamine moiety.

    Phenyltoloxamine: An antihistamine with a similar benzylphenoxy structure but different functional groups.

Uniqueness

2-(2-Benzylphenoxy)-N-ethylethanamine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its solubility and stability as a hydrochloride salt further enhance its applicability in various fields.

Properties

IUPAC Name

2-(2-benzylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-18-12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;/h3-11,18H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQJSFPJBQUJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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